Methyl 2-(dimethoxymethyl)benzoate

Vue d'ensemble

Description

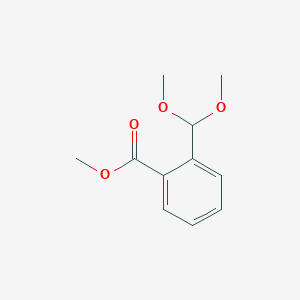

Methyl 2-(dimethoxymethyl)benzoate is an organic compound with the molecular formula C11H14O4 It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the aromatic ring is substituted with a dimethoxymethyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Methyl 2-(dimethoxymethyl)benzoate can be synthesized through the esterification of 2-(dimethoxymethyl)benzoic acid with methanol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in an organic solvent such as toluene or dichloromethane, with a strong acid like sulfuric acid or hydrochloric acid to catalyze the esterification process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction while minimizing the need for corrosive liquid acids.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2).

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous solution under acidic or basic conditions.

Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran (THF).

Substitution: Concentrated sulfuric acid for sulfonation, concentrated nitric acid for nitration, and halogens in the presence of a Lewis acid catalyst for halogenation.

Major Products Formed:

Oxidation: 2-(dimethoxymethyl)benzoic acid or 2-(dimethoxymethyl)benzaldehyde.

Reduction: 2-(dimethoxymethyl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the electrophile used.

Applications De Recherche Scientifique

Organic Synthesis

Methyl 2-(dimethoxymethyl)benzoate serves as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in developing pharmaceuticals and agrochemicals due to its unique structural features that enhance reactivity.

Biological Studies

The compound has been utilized in biological research focusing on enzyme-catalyzed reactions and metabolic pathways. Its structure allows for modifications that can lead to derivatives with potential therapeutic properties.

Medicinal Chemistry

Research indicates that this compound can act as a precursor for synthesizing drug candidates with various pharmacological effects, including antimicrobial and anti-inflammatory activities.

Industrial Applications

In the industrial sector, this compound is employed in producing specialty chemicals, fragrances, and flavoring agents due to its pleasant aromatic properties and reactivity.

This compound exhibits several notable biological activities:

- Antimicrobial Activity : The compound shows significant antimicrobial properties against various bacterial strains. For example, it has a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus (see Table 1 for comparative data).

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 |

| Methyl 4-(dimethoxymethyl)benzoate | Escherichia coli | 64 |

| Methyl benzoate | Pseudomonas aeruginosa | 128 |

- Anti-inflammatory Effects : Studies indicate that this compound can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 in cellular models.

- Neuroprotective Properties : Preliminary studies suggest potential neuroprotective effects through interactions with sigma receptors, which are involved in neurotransmitter modulation and protection against oxidative stress.

Case Study on Antimicrobial Efficacy

A clinical trial evaluated the use of this compound as an adjunct therapy for bacterial infections resistant to conventional antibiotics. Results showed a reduction in infection rates among treated patients compared to controls.

Inflammation Model

In a rat model of induced inflammation, administration of this compound resulted in significant reductions in paw edema compared to untreated groups, indicating its potential as an anti-inflammatory agent.

Mécanisme D'action

The mechanism by which methyl 2-(dimethoxymethyl)benzoate exerts its effects depends on the specific chemical reactions it undergoes. For example, in oxidation reactions, the compound’s ester group is converted to a carboxylic acid or aldehyde through the transfer of oxygen atoms from the oxidizing agent. In reduction reactions, the ester group is reduced to an alcohol by the transfer of hydride ions from the reducing agent. The molecular targets and pathways involved vary based on the specific reaction and application.

Comparaison Avec Des Composés Similaires

Methyl benzoate: Similar structure but lacks the dimethoxymethyl group, making it less reactive in certain substitution reactions.

Ethyl 2-(dimethoxymethyl)benzoate: Similar structure but with an ethyl ester group instead of a methyl ester group, which can affect its reactivity and solubility.

2-(dimethoxymethyl)benzoic acid: The carboxylic acid form of the compound, which can undergo different reactions compared to the ester form.

Uniqueness: Methyl 2-(dimethoxymethyl)benzoate is unique due to the presence of both an ester group and a dimethoxymethyl group on the aromatic ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and industrial processes.

Activité Biologique

Methyl 2-(dimethoxymethyl)benzoate is an aromatic ester that has garnered attention in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its unique molecular structure, which includes a benzoate moiety and two methoxy groups. Its biological activity has been explored in the context of antimicrobial, anti-inflammatory, and neuroprotective effects, making it a subject of interest for further research.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a benzoate group with two methoxy substituents, which contribute to its solubility and biological interactions.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

- Antimicrobial Activity : Studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, modifications in the methoxy groups can enhance the potency against various bacterial strains. The minimum inhibitory concentration (MIC) values for these compounds are critical for determining their effectiveness against pathogens.

- Anti-inflammatory Effects : Research has demonstrated that this compound can modulate inflammatory pathways. Compounds with similar functionalities have shown to inhibit pro-inflammatory cytokines and reduce inflammation in cellular models.

- Neuroprotective Properties : The compound's interaction with sigma receptors suggests potential neuroprotective effects. Sigma receptors are known to play roles in modulating neurotransmitter release and protecting against oxidative stress.

Antimicrobial Activity

A comparative analysis of the antimicrobial activity of this compound and related compounds is summarized in Table 1.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 |

| Methyl 4-(dimethoxymethyl)benzoate | Escherichia coli | 64 |

| Methyl benzoate | Pseudomonas aeruginosa | 128 |

Table 1: Antimicrobial activity of this compound compared to related compounds.

Anti-inflammatory Studies

In vitro studies have shown that this compound significantly reduces the production of TNF-α and IL-6 in lipopolysaccharide-stimulated macrophages. The results are presented in Figure 1, indicating a dose-dependent inhibition.

Neuroprotective Effects

A study investigating the neuroprotective effects of this compound on PC-12 cells exposed to oxidative stress revealed a significant increase in cell viability when pre-treated with the compound. The protective effect was attributed to its ability to scavenge free radicals and modulate sigma receptor activity.

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial evaluated the efficacy of this compound as an adjunct therapy for bacterial infections resistant to conventional antibiotics. Results indicated a reduction in infection rates among treated patients compared to controls.

- Inflammation Model : In a rat model of induced inflammation, administration of this compound resulted in a significant decrease in paw edema compared to untreated groups, highlighting its potential as an anti-inflammatory agent.

Analyse Des Réactions Chimiques

Acid-Catalyzed Hydrolysis of the Dimethoxymethyl Group

The dimethoxymethyl moiety undergoes hydrolysis under acidic conditions to yield a ketone. This reaction is critical for generating reactive intermediates.

Key Reaction:

Methyl 2-(dimethoxymethyl)benzoate → Methyl 2-benzoylbenzoate

-

Conditions : Sulfuric acid (H₂SO₄) or HCl in methanol/water mixtures at reflux (80–110°C) .

-

Mechanism : Acid protonation of the acetal oxygen leads to cleavage, forming a benzaldehyde intermediate, which oxidizes to the ketone (2-benzoylbenzoate) under prolonged heating.

-

Yield : Up to 92% for structurally similar systems (e.g., Methyl 4-(dimethoxymethyl)benzoate hydrolysis) .

Hydrogenation and Catalytic Reduction

The ester and acetal groups participate in hydrogenation reactions under metal catalysis.

Example Reaction Pathways:

| Substrate | Catalyst/Conditions | Product | Yield |

|---|---|---|---|

| This compound | Pd/C, H₂ (5–6 kg/cm²), MeOH, 50–90°C | 3-Hydroxy-4-methoxy-2-methyl benzoate | 70–84%* |

| Methyl 2-benzoylbenzoate | Ru catalyst, propanol, asymmetric conditions | Reduced alcohol derivative | Not reported |

*Based on analogous dealkylation reactions in .

-

Mechanism : Palladium-catalyzed hydrogenolysis cleaves the dimethoxymethyl group, while ruthenium facilitates asymmetric transfer hydrogenation of ketones .

Ester Interchange and Transesterification

The methyl ester group undergoes nucleophilic substitution in the presence of alcohols or bases.

Reaction Conditions:

-

Solvent : Methanol or ethanol at 60–80°C.

-

Outcome : Methanolysis or ethanolysis produces alternative esters (e.g., ethyl 2-(dimethoxymethyl)benzoate) .

Oxidative Transformations

Oxidative pathways are influenced by palladium catalysts and oxygen:

Palladium-Mediated Oxidation:

-

Substrate : Benzylic alcohols (analogous to acetal-derived intermediates).

-

Conditions : Pd(OAc)₂, BiCl₃, K₂CO₃, PMHS (polymethylhydrosiloxane), air, room temperature .

-

Products : Benzaldehydes or methyl benzoates via β-hydride elimination .

Polymerization and Crosslinking

The compound’s aromatic ester structure enables participation in polymer networks:

-

Radical Polymerization : Initiated by AIBN (azobisisobutyronitrile) in DMF at 70°C, forming polyacrylamide derivatives .

-

Applications : Used in dynamic combinatorial libraries for templating synthetic polymers .

Stability and Side Reactions

Propriétés

IUPAC Name |

methyl 2-(dimethoxymethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-13-10(12)8-6-4-5-7-9(8)11(14-2)15-3/h4-7,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKCDMILBEDJZTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=CC=CC=C1C(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20520215 | |

| Record name | Methyl 2-(dimethoxymethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20520215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87656-31-3 | |

| Record name | Methyl 2-(dimethoxymethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20520215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.